Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-beta-cyclodextrin
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Overview
Description
Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-beta-cyclodextrin is a modified cyclodextrin compound. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. The modification involves the attachment of a 1,6-hexamethylenediamine group to the 6-deoxy position of the beta-cyclodextrin molecule. This modification can enhance the compound’s ability to form inclusion complexes with various guest molecules, making it useful in a range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-beta-cyclodextrin typically involves the following steps:
Activation of Beta-Cyclodextrin: Beta-cyclodextrin is first activated at the 6-deoxy position using a suitable leaving group, such as tosyl or mesyl.
Nucleophilic Substitution: The activated beta-cyclodextrin is then reacted with 1,6-hexamethylenediamine under nucleophilic substitution conditions. This step usually requires a base, such as sodium hydroxide, to facilitate the reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve:
Batch or Continuous Reactors: To handle large volumes of reactants and products.
Automated Purification Systems: To ensure consistent quality and purity of the final product.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-beta-cyclodextrin can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The amine groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of amine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-beta-cyclodextrin has a wide range of scientific research applications, including:
Chemistry: Used as a host molecule in supramolecular chemistry to form inclusion complexes with various guest molecules.
Biology: Employed in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds.
Medicine: Investigated for its potential in targeted drug delivery and controlled release formulations.
Industry: Utilized in the formulation of cosmetics, food additives, and other industrial products to improve the solubility and stability of active ingredients.
Mechanism of Action
The mechanism of action of Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-beta-cyclodextrin involves the formation of inclusion complexes with guest molecules. The 1,6-hexamethylenediamine group enhances the binding affinity of the cyclodextrin cavity, allowing it to encapsulate a wide range of molecules. This encapsulation can protect the guest molecules from degradation, improve their solubility, and facilitate their controlled release.
Comparison with Similar Compounds
Similar Compounds
Mono-(6-amino-6-deoxy)-beta-cyclodextrin: Similar structure but with a single amino group instead of the 1,6-hexamethylenediamine group.
Mono-(6-(2-aminoethylamino)-6-deoxy)-beta-cyclodextrin: Contains a different diamine group attached to the 6-deoxy position.
Uniqueness
Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-beta-cyclodextrin is unique due to the presence of the 1,6-hexamethylenediamine group, which provides enhanced binding affinity and stability for inclusion complexes. This makes it particularly useful in applications requiring strong and stable host-guest interactions.
Properties
Molecular Formula |
C48H84N2O34 |
---|---|
Molecular Weight |
1233.2 g/mol |
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-[(6-aminohexylamino)methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
InChI |
InChI=1S/C48H84N2O34/c49-5-3-1-2-4-6-50-7-14-35-21(57)28(64)42(71-14)79-36-15(8-51)73-44(30(66)23(36)59)81-38-17(10-53)75-46(32(68)25(38)61)83-40-19(12-55)77-48(34(70)27(40)63)84-41-20(13-56)76-47(33(69)26(41)62)82-39-18(11-54)74-45(31(67)24(39)60)80-37-16(9-52)72-43(78-35)29(65)22(37)58/h14-48,50-70H,1-13,49H2/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 |
InChI Key |
QRGCMRZAXCTAMQ-IHHCOHTPSA-N |
Isomeric SMILES |
C(CCCNC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)CCN |
Canonical SMILES |
C(CCCNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)CCN |
Origin of Product |
United States |
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